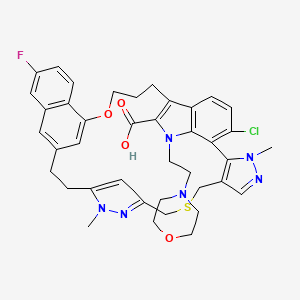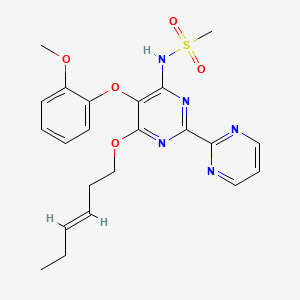
Xanthine oxidoreductase-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthine oxidoreductase-IN-5 is a synthetic inhibitor of the enzyme xanthine oxidoreductase. This enzyme plays a crucial role in the catabolism of purine nucleic acids, catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to generate uric acid . The inhibition of xanthine oxidoreductase is significant in the treatment of conditions such as gout and hyperuricemia, which are characterized by elevated levels of uric acid in the blood .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xanthine oxidoreductase-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Xanthine oxidoreductase-IN-5 primarily undergoes oxidation and reduction reactions due to its interaction with the enzyme xanthine oxidoreductase. It may also participate in substitution reactions depending on the presence of specific functional groups .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures, pH levels, and solvent systems to ensure optimal reactivity and selectivity .
Major Products: The major products formed from the reactions involving this compound are typically the result of its inhibitory action on xanthine oxidoreductase, leading to reduced levels of uric acid and other related metabolites .
Scientific Research Applications
Xanthine oxidoreductase-IN-5 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Xanthine oxidoreductase-IN-5 exerts its effects by binding to the active site of the enzyme xanthine oxidoreductase, thereby inhibiting its activity. This inhibition prevents the conversion of hypoxanthine and xanthine to uric acid, leading to decreased levels of uric acid in the blood . The molecular targets and pathways involved include the enzyme’s active site and the associated redox reactions that facilitate the production of uric acid .
Comparison with Similar Compounds
- Allopurinol
- Febuxostat
- Topiroxostat
Comparison: Xanthine oxidoreductase-IN-5 is unique in its specific binding affinity and inhibitory potency compared to other xanthine oxidoreductase inhibitors. While allopurinol, febuxostat, and topiroxostat are well-known inhibitors, this compound offers potential advantages in terms of reduced side effects and improved efficacy .
Properties
Molecular Formula |
C17H17N5O2 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-(4-propan-2-yloxyphenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C17H17N5O2/c1-11(2)24-15-9-7-14(8-10-15)18-17(23)13-5-3-12(4-6-13)16-19-21-22-20-16/h3-11H,1-2H3,(H,18,23)(H,19,20,21,22) |
InChI Key |
OTVAJNZWRVQKOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


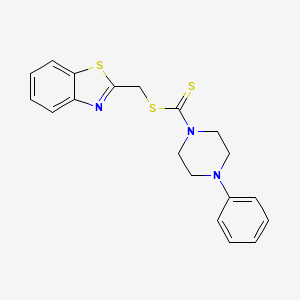
![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
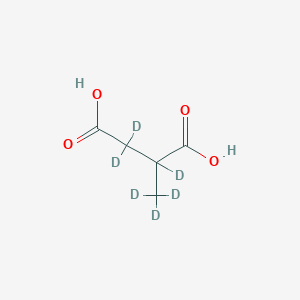
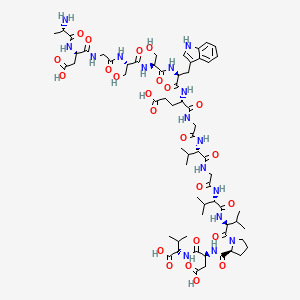
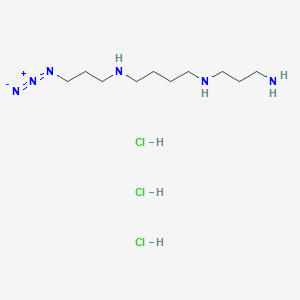
![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)
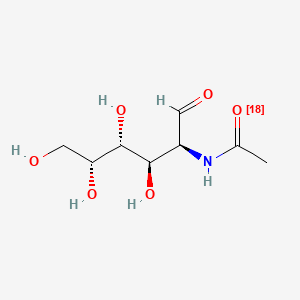
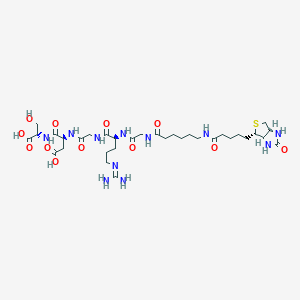
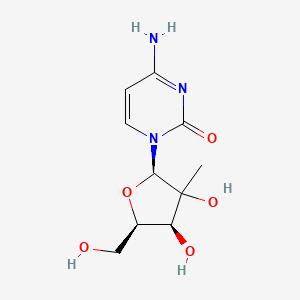
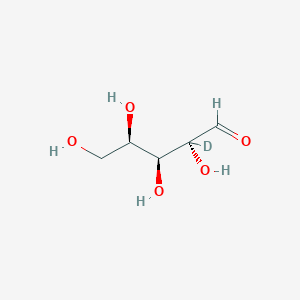
![(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine](/img/structure/B12392093.png)

